2-(9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol 2-(9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 677016-64-7
VCID: VC0357978
InChI: InChI=1S/C18H16N4OS/c1-10-6-7-12-14(8-10)24-18-15(12)17-20-16(21-22(17)9-19-18)11-4-2-3-5-13(11)23/h2-5,9-10,23H,6-8H2,1H3
SMILES: CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5O
Molecular Formula: C18H16N4OS
Molecular Weight: 336.4g/mol

2-(9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

CAS No.: 677016-64-7

Main Products

VCID: VC0357978

Molecular Formula: C18H16N4OS

Molecular Weight: 336.4g/mol

2-(9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol - 677016-64-7

CAS No. 677016-64-7
Product Name 2-(9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
Molecular Formula C18H16N4OS
Molecular Weight 336.4g/mol
IUPAC Name 2-(13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol
Standard InChI InChI=1S/C18H16N4OS/c1-10-6-7-12-14(8-10)24-18-15(12)17-20-16(21-22(17)9-19-18)11-4-2-3-5-13(11)23/h2-5,9-10,23H,6-8H2,1H3
Standard InChIKey WXACYABAKLNYNS-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5O
Canonical SMILES CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5O
PubChem Compound 4774318
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator